molecular formula C12H21ClN2O2 B1389703 [2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride CAS No. 1185301-52-3

[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

Cat. No.: B1389703
CAS No.: 1185301-52-3
M. Wt: 260.76 g/mol
InChI Key: GVDTWLCHYSRPBS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly, with mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1185301-52-3

Molecular Formula

C12H21ClN2O2

Molecular Weight

260.76 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H20N2O2.ClH/c1-14(2)11(8-13)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11H,8,13H2,1-4H3;1H

InChI Key

GVDTWLCHYSRPBS-UHFFFAOYSA-N

SMILES

CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl.Cl

Canonical SMILES

CN(C)C(CN)C1=C(C=CC(=C1)OC)OC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 2
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 3
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 5
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride

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